23,25-Dihydroxy-24-oxovitamin D3

Description

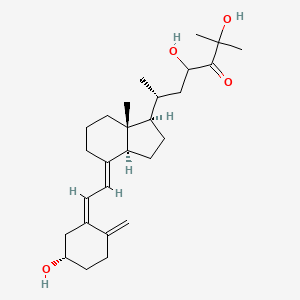

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23+,24?,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVJVKJTSXESPC-NTRZRZNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 23,25 Dihydroxy 24 Oxovitamin D3

Precursors and Intermediate Metabolites in 23,25-Dihydroxy-24-oxovitamin D3 Formation

The biosynthesis of this compound involves a cascade of reactions starting from the well-established vitamin D metabolite, 25-hydroxyvitamin D3.

25-Hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D, serves as the initial substrate for the metabolic pathway that ultimately yields this compound. nih.gov This pathway represents a significant route for the catabolism and clearance of 25(OH)D3. nih.gov The initial step in this specific catabolic cascade is the conversion of 25(OH)D3 to 24(R),25-Dihydroxyvitamin D3. nih.govwikipedia.org

Research using kidney homogenates has demonstrated that 25-Hydroxy-24-oxovitamin D3 is the direct in vitro precursor to this compound. nih.gov In these experimental systems, 25-Hydroxy-24-oxovitamin D3, which is itself a metabolite of 25-hydroxyvitamin D3, is further metabolized to form the final this compound compound. nih.govnih.gov

A clear metabolic sequence has been proposed that links these metabolites. The pathway is thought to proceed as follows: 25-hydroxyvitamin D3 is first converted to 24(R),25-dihydroxyvitamin D3. nih.govwikipedia.org This is then metabolized to 25-hydroxy-24-oxovitamin D3, which in turn is converted to this compound. nih.gov Therefore, 24(R),25-Dihydroxyvitamin D3 is a key intermediate in the formation of this compound from 25-hydroxyvitamin D3. nih.govbioscience.co.uk

Enzymology of this compound Production

The conversion of vitamin D metabolites is catalyzed by a family of enzymes known as cytochrome P450s. The production of this compound is specifically dependent on the action of these enzymes.

The breakdown of vitamin D compounds is primarily mediated by cytochrome P450 enzymes. nih.govpnas.org These enzymes are responsible for the hydroxylation reactions that modify the vitamin D molecule, leading to its inactivation and excretion. nih.gov Several cytochrome P450 enzymes have been identified as being involved in vitamin D metabolism, playing crucial roles in both the activation and catabolism of vitamin D. nih.govnih.gov

The enzyme CYP24A1, also known as 24-hydroxylase, plays a central role in the 24-oxidation pathway of vitamin D catabolism. wikipedia.orgnih.govtuni.fi This mitochondrial enzyme is responsible for catalyzing the hydroxylation of both 25(OH)D3 and the active form of vitamin D, 1,25-dihydroxyvitamin D3, at the C-24 position. wikipedia.orgmedlineplus.gov The expression of the CYP24A1 gene is induced by 1,25-dihydroxyvitamin D3, creating a negative feedback loop to control vitamin D levels. wikipedia.orgfao.org It is this enzyme that initiates the catabolic cascade leading to the formation of 24,25-dihydroxyvitamin D3 and subsequent metabolites, including this compound. wikipedia.orgnih.gov

The compound this compound is a metabolite of vitamin D3. ontosight.ai The intricate process of vitamin D3 metabolism involves several hydroxylation steps that primarily occur in the liver and kidneys, leading to a variety of metabolites, including this compound. ontosight.ai

Regulation of Enzyme Activity during this compound Biosynthesis

The biosynthesis of this compound is intricately linked to the regulation of enzymes involved in the broader vitamin D metabolic pathway. The key enzyme responsible for the catabolism of 25-hydroxyvitamin D3 (25(OH)D3) and the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is the 24-hydroxylase, also known as CYP24A1. nih.govnih.gov The activity of this enzyme is tightly controlled, particularly in the kidney.

The production of 1,25(OH)2D3 and the subsequent catabolic pathways are regulated by several factors, including parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), calcium, and phosphate (B84403). nih.gov In the kidney, PTH inhibits CYP24A1, while FGF23, calcium, and phosphate stimulate it. nih.gov This regulation is generally opposite to the control of the 1α-hydroxylase (CYP27B1), the enzyme that produces 1,25(OH)2D3. nih.gov

Furthermore, 1,25(OH)2D3 itself is a potent inducer of CYP24A1 activity in most tissues, creating a negative feedback loop to prevent vitamin D toxicity. nih.govfrontiersin.org The induction of 24-hydroxylase activity by 1,25(OH)2D3 has been demonstrated to be a rapid process. Studies have shown that priming chicks or rats with a single intravenous dose of 1,25(OH)2D3 can enhance the C-24 oxidation pathway activity by tenfold, with the maximum induction occurring within 3-6 hours and returning to basal levels within 12 hours. nih.govresearchgate.net This induction stimulates the pathway leading to the formation of metabolites like 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3. nih.govresearchgate.net

In pigs treated with exogenous 1,25(OH)2D3, the production of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) by a reconstituted renal mitochondrial cytochrome P450 system was increased by more than 80-fold compared to untreated controls. nih.gov This study also showed that the production of both 23,25-dihydroxyvitamin D3 (23,25(OH)2D3) and 24,25(OH)2D3 varied with substrate concentration, consistent with a monooxygenase-linked enzyme reaction. nih.gov

Tissue and Organ Specificity of this compound Formation

The formation of this compound is not ubiquitous throughout the body but is localized to specific tissues and organs, with the kidney being a primary site.

Renal Production and Metabolism of this compound

The kidney is a central organ in vitamin D metabolism, responsible for both the synthesis of the active hormone 1,25(OH)2D3 and the catabolism of vitamin D metabolites. nih.govnih.gov Kidney homogenates from rats have been shown to produce this compound from 25-hydroxyvitamin D3. nih.gov The immediate precursor to this metabolite in vitro was identified as 25-hydroxy-24-oxovitamin D3. nih.gov

The production of this compound in the kidney can be induced by the administration of 1,25(OH)2D3. nih.gov This suggests that the pathway leading to its formation is part of the catabolic cascade initiated to regulate the levels of the active vitamin D hormone. The enzymes required for the synthesis of a related metabolite, 24,25,26,27-tetranor-23-hydroxyvitamin D3, are absent in vitamin D-deficient animals but are induced, along with the 25-hydroxyvitamin-D3 24-hydroxylase, upon vitamin D repletion. nih.gov This further underscores the regulatory role of vitamin D status in renal metabolic pathways.

While the kidney is a major site, other tissues may also contribute to the metabolism of vitamin D. For instance, the C-24 oxidation pathway for 1,25(OH)2D3 metabolism has been identified in the intestinal mucosa as well. nih.govresearchgate.net

Comparison of Metabolic Pathways Across Different Species (e.g., Rat vs. Chicken Kidney)

Significant differences exist in the side-chain metabolism of vitamin D3 between species. A comparative study of in vitro metabolism of 25-hydroxy-24-oxovitamin D3 in kidney homogenates from vitamin D-supplemented chickens and rats revealed distinct metabolic fates. nih.govnih.gov

In chicken kidney homogenates , 25-hydroxy-24-oxovitamin D3 is predominantly converted to:

24,25-dihydroxyvitamin D3 nih.govnih.gov

23,24,25-trihydroxyvitamin D3 nih.govnih.gov

In contrast, rat kidney homogenates metabolize 25-hydroxy-24-oxovitamin D3 to:

this compound nih.govnih.govpnas.org

23-hydroxy-24,25,26,27-tetranorvitamin D3 nih.govnih.govpnas.org

Notably, rat homogenates did not produce 24,25-dihydroxyvitamin D3 or 23,24,25-trihydroxyvitamin D3 from 25-hydroxy-24-oxovitamin D3. nih.govnih.govpnas.org Another key difference lies in the stereochemistry of the resulting 24,25-dihydroxyvitamin D3. Chicken homogenates produce the 24S-hydroxyl group, whereas the 24-hydroxylation of 25-hydroxyvitamin D3 typically results in the R configuration. nih.govnih.gov This suggests that chickens possess an enzyme capable of reducing the 24-oxo group to a 24S-hydroxyl group, an enzyme that appears to be absent in rats. nih.govnih.gov

| Species | Metabolites Produced |

|---|---|

| Chicken | This compound, 24,25-dihydroxyvitamin D3, 23,24,25-trihydroxyvitamin D3 |

| Rat | This compound, 23-hydroxy-24,25,26,27-tetranorvitamin D3 |

Proposed Metabolic Pathways Leading to this compound

The formation of this compound is part of a complex metabolic cascade involving several precursors and enzymatic steps.

25-Hydroxyvitamin D3 → 24(R),25-Dihydroxyvitamin D3 → 25-Hydroxy-24-oxovitamin D3 → this compound

A proposed metabolic pathway leading to this compound originates from 25-hydroxyvitamin D3. nih.gov This pathway involves the following sequential steps:

25-Hydroxyvitamin D3 is first hydroxylated at the 24-position to form 24(R),25-dihydroxyvitamin D3 .

24(R),25-dihydroxyvitamin D3 is then oxidized to 25-hydroxy-24-oxovitamin D3 .

Finally, 25-hydroxy-24-oxovitamin D3 is hydroxylated at the 23-position to yield This compound . nih.gov

The identification of 25-hydroxy-24-oxovitamin D3 as the immediate precursor of this compound in vitro supports this proposed sequence. nih.gov

1,25-Dihydroxyvitamin D3 Metabolism and Formation of this compound-related Metabolites

The metabolism of the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), also leads to the formation of metabolites structurally related to this compound. A C-24 oxidation pathway for the metabolism of 1,25(OH)2D3 exists in both the intestine and kidney. nih.govresearchgate.net This pathway results in the production of 1α,25-dihydroxy-24-oxo-vitamin D3 (1,25(OH)2-24-oxo-D3) and 1α,23,25-trihydroxy-24-oxo-vitamin D3 (1,23,25(OH)3-24-oxo-D3). nih.govresearchgate.netacs.org

Research has shown that 1,25(OH)2D3, 1,24,25-trihydroxyvitamin D3 (1,24,25(OH)3D3), and 1,25(OH)2-24-oxo-D3 can all serve as precursors for the formation of 1,23,25(OH)3-24-oxo-D3 in chick intestine and rat kidney homogenates. nih.govresearchgate.net This indicates a metabolic cascade where successive oxidations and hydroxylations occur. The 24-oxidation pathway is considered a significant route for the clearance of the active hormone 1,25(OH)2D3, potentially leading to its excretion product, calcitroic acid. nih.gov

Analytical Methodologies for 23,25 Dihydroxy 24 Oxovitamin D3 Quantification

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental for separating 23,25-Dihydroxy-24-oxovitamin D3 from complex biological mixtures, a necessary prerequisite for its accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a key technique for the isolation of vitamin D metabolites. sigmaaldrich.com Both straight-phase and reversed-phase HPLC have been effectively used to isolate metabolites from incubation mixtures. sigmaaldrich.com For instance, kidney homogenates from vitamin D-supplemented chickens were processed using both straight-phase and reversed-phase HPLC to successfully isolate a then-unknown metabolite. sigmaaldrich.com Extensive HPLC is often required for the purification of metabolites like 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3 from target tissues such as the intestine and kidney. nih.gov Similarly, the isolation and purification of another related metabolite, 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3, from kidney perfusate lipids were achieved through HPLC. nih.gov The use of HPLC is frequently mentioned in the context of isolating various vitamin D metabolites, underscoring its importance in the initial separation stages. nih.gov

Following initial extraction, column chromatography is a critical step for the purification of this compound. In a notable study, this metabolite was isolated in its pure form from rat kidney homogenates through a sequence of five column chromatographic steps. nih.govscite.ai This multi-step process highlights the complexity of separating this specific metabolite from its precursors and other related compounds. The precursor to this compound, identified as 25-Hydroxy-24-oxovitamin D3, was also isolated in pure form from the same system, demonstrating the efficacy of column chromatography in resolving closely related structures within the metabolic pathway. nih.govscite.ai

Spectrometric Identification and Characterization Methods

Once isolated and purified, various spectrometric methods are employed to confirm the chemical structure of this compound.

Ultraviolet (UV) absorption spectrophotometry is a standard method used for the initial characterization of isolated vitamin D metabolites. The identification of this compound was supported by its UV absorption spectrum. nih.gov This technique is also used for other metabolites in the C-24 oxidation pathway, such as 1,25-dihydroxy-24-oxo-vitamin D3, 1,23,25-trihydroxy-24-oxo-vitamin D3, and 1,23-dihydroxy-24,25,26,27-tetranorvitamin D3, confirming their characteristic conjugated triene chromophore typical of the vitamin D structure. nih.govnih.gov

Infrared (IR) absorption spectrophotometry provides further structural information by identifying the functional groups present in the molecule. The structural elucidation of this compound was aided by IR spectrophotometry, which helps to confirm the presence of hydroxyl and carbonyl groups. nih.gov

Mass spectrometry (MS) and its tandem version (MS/MS) are powerful tools for the definitive identification and quantification of vitamin D metabolites. nih.govnih.gov The structural identity of this compound, isolated from rat kidney homogenates, was confirmed using mass spectrometry. nih.gov

Modern analytical approaches widely utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous measurement of multiple vitamin D metabolites with high sensitivity and specificity. nist.govbirmingham.ac.ukresearchgate.net This method is considered a reference measurement procedure for dihydroxyvitamin D metabolites like 24,25-dihydroxyvitamin D3. nist.govnist.gov LC-MS/MS-based methods have been developed for the simultaneous quantification of 23,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 in human urine after enzymatic treatment. researchmap.jp These methods offer high precision and accuracy, enabling detailed studies of metabolic pathways. researchmap.jpresearchgate.netresearchgate.net For instance, a validated LC/ESI-MS/MS method used specific selected reaction monitoring (SRM) transitions for quantification, revealing that the amount of urinary 23,25-dihydroxyvitamin D3 was comparable to that of 24,25-dihydroxyvitamin D3. researchmap.jp

Research Findings on Analytical Techniques

| Metabolite | Analytical Technique | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Column Chromatography, UV, IR, MS | Rat Kidney Homogenates | Successfully isolated in pure form and structurally identified. nih.gov | nih.gov |

| Vitamin D Metabolites | Straight-phase and Reversed-phase HPLC | Chicken Kidney Homogenates | Effective isolation of a new metabolite from incubation mixtures. sigmaaldrich.com | sigmaaldrich.com |

| 1,25(OH)2-24-oxo-D3 & 1,23,25(OH)3-24-oxo-D3 | HPLC, UV, MS | Chick Intestine and Rat Kidney Homogenates | Structures were identified after extensive HPLC purification. nih.gov | nih.gov |

| 23,25(OH)2D3 & 24,25(OH)2D3 | LC/ESI-MS/MS | Human Urine | Developed a method for simultaneous quantification; found comparable amounts of both metabolites. researchmap.jp | researchmap.jp |

| Multiple Vitamin D Metabolites | LC-MS/MS | Human Serum | A reference measurement procedure based on isotope dilution LC-MS/MS was established for 24,25(OH)2D3. nist.govnist.gov | nist.govnist.gov |

Proton Nuclear Magnetic Resonance (NMR) Spectrometry

Proton Nuclear Magnetic Resonance (¹H NMR) spectrometry serves as a powerful tool for the structural elucidation and identification of this compound. nih.govscite.ai This non-destructive technique provides detailed information about the chemical environment of protons within the molecule, allowing for its definitive identification.

In a study that successfully isolated this metabolite from rat kidney homogenates, ¹H NMR was instrumental in confirming its structure. nih.govscite.ai The analysis of the ¹H NMR spectrum, in conjunction with other spectroscopic data like mass spectrometry and ultraviolet absorption, provided unequivocal evidence for the presence of the 23-hydroxy and 24-oxo functionalities on the vitamin D3 side chain. nih.govscite.ai

Key proton signals that are characteristic of the this compound structure include those corresponding to the protons on the steroid nucleus and the modified side chain. The specific chemical shifts and coupling constants of these protons provide a unique fingerprint for the molecule. While detailed ¹H NMR data for this specific metabolite is not extensively published in isolation, the general features can be inferred from the spectra of related vitamin D compounds. hmdb.caresearchgate.net For instance, the signals for the methyl protons and the protons adjacent to the hydroxyl and keto groups in the side chain are of particular diagnostic importance.

Table 1: Representative ¹H NMR Data for Vitamin D Analogs

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference Compound |

| C18-H₃ | ~0.54 | s | Vitamin D₃ |

| C21-H₃ | ~0.92 | d | Vitamin D₃ |

| C26/C27-H₃ | ~1.22 | s | 25-hydroxyvitamin D₃ |

| C1-H | ~3.97 | m | Vitamin D₃ |

| C3-H | ~4.23 | m | Vitamin D₃ |

| C6-H | ~6.23 | d | Vitamin D₃ |

| C7-H | ~6.03 | d | Vitamin D₃ |

Note: This table presents generalized data for related vitamin D compounds to illustrate the types of signals observed. Specific shifts for this compound may vary. Data sourced from publicly available spectral databases for Vitamin D₃ and its derivatives.

Advanced Quantification Strategies

For sensitive and specific quantification, especially at the low concentrations typically found in biological systems, more advanced techniques are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of vitamin D metabolites, including this compound. nih.govresearchgate.netnih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The LC-MS/MS methodology allows for the separation of this compound from other closely related vitamin D metabolites, which is critical for accurate measurement. nih.gov Following chromatographic separation, the compound is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of the analyte), and the second stage fragments this ion and detects specific product ions. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and significantly reduces background noise, enabling the detection of picomolar concentrations. nih.govelsevierpure.com

To further enhance the sensitivity of LC-MS/MS analysis, especially for low-abundance metabolites, derivatization techniques are often employed. nih.govresearchgate.net These methods involve chemically modifying the vitamin D metabolite to improve its ionization efficiency and chromatographic behavior.

A common strategy is the use of Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which react with the conjugated diene system of the vitamin D molecule. nih.govelsevierpure.com This derivatization introduces a readily ionizable group, leading to a significant increase in signal intensity in the mass spectrometer, with sensitivity enhancements reported to be between 24 and 295-fold depending on the metabolite. nih.govresearchgate.net Other derivatizing agents like 2-nitrosopyridine (B1345732) (PyrNO) and DMEQ-TAD have also been developed to improve ionization and chromatographic separation. nih.govelsevierpure.comlcms.cz These techniques are crucial for enabling the reliable quantification of metabolites like this compound in complex biological matrices where it is present at very low levels. nih.govelsevierpure.com

Table 2: Comparison of Derivatization Reagents for Vitamin D Metabolite Analysis

| Derivatization Reagent | Reaction Type | Key Advantages | References |

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder Reaction | Dramatically increases sensitivity for diene metabolites. | nih.govelsevierpure.com |

| 2-Nitrosopyridine (PyrNO) | Diels-Alder Reaction | Improves ionization and offers higher sensitivity than PTAD, facilitates high-resolution chromatographic separation. | elsevierpure.comdntb.gov.ua |

| DMEQ-TAD | Diels-Alder Reaction | Improves sensitivity by at least 10-fold over conventional LC-MS/MS. | nih.govlcms.cz |

| Amplifex-Diene | Diels-Alder Reaction | Reported to have a 10-fold ionization efficiency improvement over PTAD. | researchgate.netnih.gov |

The analytical methods described above have been successfully applied to quantify this compound in various biological samples.

Kidney Homogenates: Early research demonstrated that kidney homogenates from rats are capable of producing this compound from its precursor, 25-hydroxyvitamin D3. nih.govscite.ai The isolation and identification from these in vitro systems were foundational in understanding the metabolic pathway. nih.govscite.ainih.gov The concentration of this metabolite in kidney tissue is an important indicator of local vitamin D metabolism and the activity of the enzymes involved. mdpi.com

Urine: The measurement of vitamin D metabolites in urine provides a non-invasive means of assessing vitamin D status and metabolism. It has been shown that 23,25-dihydroxyvitamin D3 is a major vitamin D3 metabolite found in human urine after enzymatic treatment to release its glucuronidated form. researchgate.net LC-MS/MS methods have been developed and validated for the quantitative analysis of this and other metabolites in urine, revealing that the urinary levels of 23,25(OH)₂D₃ can be comparable to those of 24,25(OH)₂D₃. researchgate.net This suggests that the C-23 hydroxylation pathway is significant for the urinary excretion of excess 25-hydroxyvitamin D3. researchgate.net

The ability to accurately measure this compound in these biological samples is essential for elucidating its role in both normal physiology and in disease states such as chronic kidney disease. mdpi.com

Investigation of Biological Activity and Cellular Effects of 23,25 Dihydroxy 24 Oxovitamin D3

Role as a Major Metabolite of 24(R),25-Dihydroxyvitamin D3

23,25-Dihydroxy-24-oxovitamin D3 has been identified as a significant metabolite of vitamin D3, produced in the kidney. nih.govacs.org It is formed through the C-24 oxidation pathway. researchgate.net Research has established that 25-Hydroxy-24-oxovitamin D3 serves as the direct precursor to this compound in vitro. nih.gov

A proposed metabolic pathway suggests the following sequence:

25-hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 → 25-hydroxy-24-oxovitamin D3 → this compound. nih.gov

The production of this metabolite can be induced by 1,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3. nih.gov This induction occurs both when kidneys are perfused with 1,25-dihydroxyvitamin D3 and when it is injected into an intact animal, highlighting its role in the metabolic cascade of vitamin D. nih.gov

Influence on Cellular Processes in in vitro Models

The biological significance of this compound has been explored through various in vitro models to determine its effects on cellular functions, particularly in comparison to other vitamin D metabolites.

Effects on Calcium Transport Mechanisms in Cells

Investigations into the bioactivity of this compound have assessed its role in calcium transport, a primary function of many vitamin D metabolites. In studies using vitamin D-deficient chick models, the compound was found to be biologically inactive in assays for intestinal calcium transport at a dose of 5.3 nmol. nih.gov This suggests a limited or non-existent direct role in modulating this specific calcium transport mechanism compared to the potent effects of 1,25-dihydroxyvitamin D3.

Comparative Studies with Other Vitamin D Metabolites in Specific Cellular Assays

To better understand its physiological role, this compound has been evaluated alongside other vitamin D compounds in a range of cellular assays. These studies reveal a metabolite with a distinct and more subtle activity profile than its more famous counterparts.

In a key study utilizing vitamin D-deficient chicks, this compound demonstrated a lack of biological activity concerning two classical vitamin D functions: intestinal calcium transport and bone calcium mobilization. nih.gov This finding distinguishes it from 1,25-dihydroxyvitamin D3, which is known to be the most active form of vitamin D in stimulating these processes. researchgate.netnih.gov

Table 1: Comparative Biological Activity in Avian Models

| Metabolite | Intestinal Calcium Transport Activity | Bone Calcium Mobilization Activity |

|---|---|---|

| This compound | Inactive at 5.3 nmol nih.gov | Inactive at 5.3 nmol nih.gov |

| 1,25-Dihydroxyvitamin D3 | Highly Active researchgate.net | Highly Active nih.gov |

The regulation of parathyroid hormone (PTH) is a critical function of vitamin D metabolites. While direct studies on this compound are limited, research on its 1α-hydroxylated form, 1α,23(S),25-trihydroxy-24-oxovitamin D3, provides valuable comparative insight. This related metabolite was found to be equipotent with 1α,25-dihydroxyvitamin D3 in potently suppressing PTH secretion in primary cultures of bovine parathyroid cells, with effects seen at concentrations as low as 10⁻¹² M. nih.gov Interestingly, this high activity in suppressing PTH did not correlate with its binding affinity for the vitamin D receptor, where it was 10 times less effective than 1α,25-dihydroxyvitamin D3. nih.gov

Other precursor metabolites also show activity. Studies in dogs have demonstrated that 24,25-dihydroxycholecalciferol can suppress hypocalcemia-induced PTH secretion. nih.gov Likewise, 25-hydroxycholecalciferol has been shown to suppress PTH synthesis and secretion in bovine parathyroid cells. nih.gov

Table 2: Comparative PTH Suppression by Vitamin D Metabolites

| Metabolite | Effect on PTH Secretion | Cell/Animal Model |

|---|---|---|

| 1α,23(S),25-Trihydroxy-24-oxovitamin D3 | Potent suppression, equipotent with 1α,25(OH)2D3 nih.gov | Bovine Parathyroid Cells nih.gov |

| 24,25-Dihydroxycholecalciferol | Suppressive nih.gov | Dog nih.gov |

| 25-Hydroxycholecalciferol | Suppressive nih.gov | Bovine Parathyroid Cells nih.gov |

| 1,25-Dihydroxyvitamin D3 | Potent suppression nih.gov | Bovine Parathyroid Cells nih.gov |

The antiproliferative effects of vitamin D compounds have been a subject of intense research. The human promyelocytic leukemia cell line, HL-60, is a common model for such studies. The primary active metabolite, 1,25-dihydroxyvitamin D3, is a known inhibitor of clonal growth in HL-60 cells and can induce them to differentiate into monocytes/macrophages. nih.gov This antiproliferative effect is well-documented. nih.gov However, the specific activity of this compound in this particular cellular assay is less characterized in the available scientific literature, which has focused more on the actions of 1,25-dihydroxyvitamin D3.

Induction of Differentiation in Cell Lines (e.g., HL-60 cells)

The capacity of various vitamin D metabolites to induce differentiation in cell lines, such as the human promyelocytic leukemia cell line (HL-60), is a critical area of investigation. The HL-60 cell line is a well-established model for studying the differentiation of myeloid cells into monocytes or granulocytes, a process significantly influenced by the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol).

However, direct research on the specific effects of this compound on the differentiation of HL-60 cells is not extensively documented in the available scientific literature. While it is hypothesized that various vitamin D metabolites may play a role in cell differentiation and proliferation, the precise functions of this compound remain less characterized compared to more prominent metabolites. ontosight.ai Notably, studies have shown that this compound exhibits no biological activity in assays for intestinal calcium transport or bone calcium mobilization, suggesting it may be a less active metabolite in classical vitamin D-mediated biological responses. nih.gov This lack of activity in key vitamin D bioassays may imply a limited role in inducing differentiation in cell lines like HL-60, although specific studies are required to confirm this.

Interaction with Vitamin D Metabolic Enzymes and Receptors

The biological significance of a vitamin D metabolite is defined by its interactions with the enzymes that govern its synthesis and degradation, as well as its affinity for the vitamin D receptor (VDR), which mediates most of the genomic actions of vitamin D.

Enzyme Interactions within the Vitamin D Metabolism Pathway

This compound is a recognized metabolite within the vitamin D3 metabolic cascade. It is not a primary circulating form but rather a product of a specific catabolic pathway. Research indicates that this compound is formed from 25-hydroxyvitamin D3 through a series of enzymatic reactions, positioning it as a downstream metabolite intended for clearance. nih.govresearchgate.net

The primary enzyme implicated in its formation is CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase. This enzyme is a key regulator of vitamin D homeostasis, initiating the catabolism of both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. CYP24A1 possesses multicatalytic capabilities, including both 24-hydroxylase and 23-hydroxylase activities. researchgate.net The metabolic pathway proposed for the generation of this compound involves the initial conversion of 24(R),25-dihydroxyvitamin D3 to 25-hydroxy-24-oxovitamin D3, which then serves as the direct precursor to this compound. nih.gov This positions the compound within the C-24 oxidation pathway, a major route for the degradation and inactivation of vitamin D metabolites. researchgate.netnih.gov Further metabolism can occur, such as conjugation to glucuronic acid, to facilitate excretion from the body. researchgate.net

Table 1: Metabolic Pathway Leading to this compound

| Precursor Compound | Enzyme | Resulting Metabolite | Pathway Step |

|---|---|---|---|

| 25-Hydroxyvitamin D3 | CYP24A1 | 24(R),25-Dihydroxyvitamin D3 | Initial Hydroxylation |

| 24(R),25-Dihydroxyvitamin D3 | CYP24A1 | 25-Hydroxy-24-oxovitamin D3 | Oxidation |

Consideration of Vitamin D Receptor (VDR) Binding Affinity

The biological activity of vitamin D compounds is predominantly mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. nih.govcapes.gov.br The affinity of a metabolite for the VDR is a key determinant of its potency.

Direct quantitative data on the binding affinity of this compound for the VDR is scarce. However, its affinity can be inferred by examining structurally related compounds. Generally, the structural modifications involved in the C-24 oxidation pathway, including the introduction of hydroxyl and keto groups at the C-23, C-24, and C-25 positions, result in a significant reduction in VDR binding affinity compared to the highly active hormone, 1α,25-dihydroxyvitamin D3. For instance, the related metabolite 1α,23,25-trihydroxy-24-oxovitamin D3 was found to be significantly less effective than 1α,25(OH)₂D₃ in binding to the VDR. Given that this compound is a terminal product of a catabolic pathway, it is expected to have a very low binding affinity for the VDR, consistent with its characterization as an inactive metabolite destined for excretion. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 1α,25-dihydroxyvitamin D3 | 1α,25(OH)₂D₃, Calcitriol (B1668218) |

| 25-hydroxyvitamin D3 | 25(OH)D3 |

| 24(R),25-dihydroxyvitamin D3 | 24(R),25(OH)₂D₃ |

| 25-hydroxy-24-oxovitamin D3 |

Stereochemical Aspects and Their Implications

Current Knowledge and Challenges in Determining Stereochemistry at C-23

The determination of the absolute configuration at the C-23 position of 23,25-dihydroxy-24-oxovitamin D3 and related analogs presents notable analytical challenges. The primary difficulty lies in the separation and unambiguous identification of the C-23 epimers, which are stereoisomers that differ only in the configuration at this single carbon atom. As these epimers possess identical mass-to-charge ratios, standard mass spectrometry techniques alone are insufficient for their differentiation, necessitating chromatographic separation prior to detection. mdpi.com

High-performance liquid chromatography (HPLC) is a principal method employed for the separation of these epimers. However, achieving baseline separation can be challenging due to the structural similarity of the isomers. nacalai.com The development of specialized HPLC columns and optimization of mobile phase compositions are often required to resolve the epimeric peaks. For instance, novel core-shell type reversed-phase HPLC columns with unique stationary phases have been developed to improve the separation of vitamin D metabolites and their epimers. nacalai.com Even with advanced chromatographic techniques, co-elution can remain a problem, potentially leading to inaccurate quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the stereochemistry of these compounds. The absolute configuration at C-23 can be determined by methods such as the modified Mosher method, which involves the formation of diastereomeric esters that exhibit distinct NMR signals. jst.go.jpnih.gov However, this process can be complex and requires pure samples of the separated epimers. Quantitative NMR (qNMR) spectroscopy has also been utilized to determine the absolute content and stability of vitamin D metabolites, which can be crucial for creating accurate reference standards for other analytical methods. nih.gov

A significant challenge in the analysis of naturally occurring this compound is the minute quantities in which it is found in biological samples. This low abundance makes isolation and purification for detailed stereochemical analysis a difficult task.

Impact of Stereoisomerism on Biological Activity and Metabolism

The spatial arrangement of the hydroxyl group at C-23 has a profound impact on the biological activity and metabolic processing of vitamin D analogs. The orientation of this functional group can significantly influence the molecule's interaction with the vitamin D receptor (VDR) and metabolic enzymes.

Analysis of C(23) Epimers of Related Vitamin D3 Analogs

Studies on synthetic C(23) epimers of various vitamin D3 analogs have consistently demonstrated that the stereochemistry at this position is a critical determinant of biological function. For example, in the case of 24,24-difluoro-1α,23,25-trihydroxyvitamin D3, the (23R)-epimer was found to be six times more potent in inducing HL-60 cell differentiation than the parent compound, 1α,25-dihydroxyvitamin D3, while the (23S)-epimer showed no significant difference in activity. jst.go.jpnih.gov Interestingly, both the (23R) and (23S) epimers of this fluorinated analog exhibited significantly lower binding affinity for the VDR compared to 1α,25-dihydroxyvitamin D3. jst.go.jpnih.gov

This dissociation between VDR binding affinity and cell-differentiating activity suggests that the stereochemistry at C-23 can modulate the biological response through mechanisms that are not solely dependent on the initial binding to the receptor. It may influence subsequent conformational changes in the VDR, its interaction with co-regulators, or the stability of the ligand-receptor complex.

The table below summarizes the relative biological activities of C(23) epimers for a selected vitamin D3 analog.

| Compound | Relative VDR Binding Affinity (compared to 1α,25(OH)₂D₃) | HL-60 Cell Differentiating Activity (compared to 1α,25(OH)₂D₃) |

| (23R)-24,24-difluoro-1α,23,25-trihydroxyvitamin D₃ | 10 times lower | 6 times more potent |

| (23S)-24,24-difluoro-1α,23,25-trihydroxyvitamin D₃ | 14 times lower | No remarkable difference |

Implications for Structure-Activity Relationships in Vitamin D Metabolites

The findings from the analysis of C(23) epimers have significant implications for understanding the broader structure-activity relationships (SAR) of vitamin D metabolites. The side chain of the vitamin D molecule is a key region for metabolic modification and plays a crucial role in determining the biological profile of the resulting analogs. nih.gov

The stereochemistry of substituents on the side chain, such as the hydroxyl group at C-23, can dramatically alter the molecule's biological properties, including its hormonal potency and tissue selectivity. This highlights the high degree of conformational flexibility of the vitamin D molecule and the specificity of its interactions with biological targets. nih.govresearchgate.net

The ability to synthesize specific stereoisomers allows for a detailed exploration of the SAR, providing insights into the design of novel vitamin D analogs with improved therapeutic profiles. For instance, by manipulating the stereochemistry at C-23 and other positions on the side chain, it may be possible to develop analogs that retain potent cell-differentiating or anti-proliferative effects while exhibiting reduced calcemic activity, a major limiting factor in the therapeutic use of potent vitamin D compounds. nih.govresearchgate.net

Furthermore, the differential metabolism of C(23) epimers can lead to distinct metabolic fates and half-lives in the body. The C-23 and C-24 oxidation pathways are major routes for the inactivation of vitamin D metabolites. nih.gov The stereochemical configuration at C-23 can influence the susceptibility of the molecule to these enzymatic processes, thereby affecting its duration of action.

Future Research Directions and Unresolved Questions

Further Elucidation of Specific Enzymatic Pathways for 23,25-Dihydroxy-24-oxovitamin D3 Production

The generation of this compound is a multi-step enzymatic process primarily occurring in the kidney. nih.govacs.org It is recognized as a metabolite of vitamin D3, and its formation is part of the complex catabolic pathways designed to regulate the levels of active vitamin D hormones. nih.gov

Initial research has identified a proposed metabolic sequence leading to its formation: 25-hydroxyvitamin D3 is converted to 24(R),25-dihydroxyvitamin D3, which is then metabolized to 25-hydroxy-24-oxovitamin D3, the direct precursor of this compound. nih.govnih.gov The enzyme central to this cascade is the cytochrome P450 enzyme CYP24A1, also known as 24-hydroxylase. wikipedia.orgresearchgate.netmedlineplus.gov This versatile enzyme is responsible for both C-24 and C-23 hydroxylation reactions, which are key steps in the degradation of both 25-hydroxyvitamin D3 (calcifediol) and the active hormone 1,25-dihydroxyvitamin D3 (calcitriol). wikipedia.orgnih.govnih.gov The transcription of the CYP24A1 gene is notably induced by calcitriol (B1668218) itself, forming a negative feedback loop that controls the hormone's levels. wikipedia.orgresearchgate.net

However, significant questions remain. The precise regulation and preference of CYP24A1 for the C-23 versus the C-24 oxidation pathway are not fully understood and may vary between species. wikipedia.org Furthermore, while 25-hydroxy-24-oxovitamin D3 is an established precursor nih.gov, studies have also shown that the entire C-24 oxidation pathway can be initiated from 1,25-dihydroxyvitamin D3, suggesting that 1,25(OH)2-24-oxo-D3 could also serve as a precursor to 1α,23,25-trihydroxy-24-oxo-vitamin D3. researchgate.net Future research must focus on delineating the exact substrate preferences, reaction kinetics, and regulatory factors that dictate the flux through these converging pathways to fully map the production of this compound.

Comprehensive Characterization of Physiological Roles and Cellular Signaling

The physiological function of this compound is largely considered to be part of an inactivation or catabolic pathway, designed to clear active vitamin D metabolites. nih.gov Early studies investigating its biological activity found it to be inactive in assays for intestinal calcium transport and bone calcium mobilization in vitamin D-deficient models. nih.gov This suggests that its primary role is not to mimic the classical, potent calcemic effects of 1,25-dihydroxyvitamin D3. medscape.com

Despite its apparent lack of direct calcemic action, the broader physiological and cellular signaling roles of this compound are far from characterized. The vitamin D system is known to have widespread effects beyond bone and mineral homeostasis, including immunomodulation and regulation of cell proliferation and differentiation. medscape.com The active form, 1,25-dihydroxyvitamin D3, interacts with a multitude of signaling pathways, including those initiated by Wnt and various growth factors. frontiersin.org It is plausible that metabolites like this compound could have subtle, yet-to-be-discovered modulatory functions or act as signaling molecules in specific cellular contexts. Vitamin D signaling is crucial for maintaining cellular health, particularly by stabilizing redox and Ca2+ signaling systems. nih.gov A comprehensive investigation is needed to determine if this compound plays any part in these non-classical pathways, either directly or by influencing the metabolism of other, more active compounds. Future studies should employ global transcriptomic and proteomic analyses to screen for potential cellular targets and signaling cascades affected by this metabolite.

Development of More Sensitive and Specific Analytical Methods for Trace Detection

A significant hurdle in understanding the physiological relevance of this compound is the challenge associated with its detection and quantification. As a downstream metabolite, it likely circulates at very low (trace) concentrations in biological fluids, making its measurement difficult. amegroups.org

Historically, the identification and isolation of this compound from kidney homogenates required multiple column chromatography steps, with confirmation by techniques such as mass spectrometry, ultraviolet absorption spectrophotometry, and nuclear magnetic resonance spectrometry. nih.govnih.gov While powerful, these methods are often complex and not suited for high-throughput clinical or research applications.

Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for measuring vitamin D metabolites due to their high specificity and sensitivity. amegroups.orgnih.gov However, even with LC-MS/MS, detecting trace metabolites presents challenges, including interference from the sample matrix and the presence of isobaric compounds (molecules with the same mass), such as stereoisomers. amegroups.orgnih.govsigmaaldrich.com To overcome low sensitivity, chemical derivatization techniques, which modify the metabolite to enhance its signal in the mass spectrometer, have been developed and can increase detection sensitivity by over 100-fold for some vitamin D compounds. nih.gov

Future research must focus on developing and validating robust, highly sensitive, and specific LC-MS/MS-based assays for this compound. This would enable accurate measurement in various biological samples (serum, tissues, cells), which is a critical step for correlating its levels with physiological states or disease and for properly investigating its metabolic pathways and potential functions. nih.govresearchgate.net

Exploration of Stereochemical Determinants of Biological Activity

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in the biological activity of vitamin D metabolites. The existence of different stereoisomers, or epimers, can dramatically alter a compound's ability to bind to the vitamin D receptor (VDR) and other proteins, thereby affecting its function. mdpi.com

A key unresolved question for this compound is the exact stereochemistry at the C-23 position, which was noted as unknown in early studies. nih.gov Research on related compounds underscores the importance of this detail. For instance, the chemical synthesis of the 1α-hydroxylated form, 1α,23,25-trihydroxy-24-oxovitamin D3, yielded two distinct C-23 epimers (S and R). acs.org The natural form produced by human keratinocytes was determined to be the 23(S)-epimer, which proved to be surprisingly potent in suppressing parathyroid hormone (PTH) secretion, nearly equipotent to the main active hormone, 1,25-dihydroxyvitamin D3. acs.orgnih.gov This high activity was unexpected given its lower affinity for the VDR, suggesting its mechanism of action might be different. acs.orgnih.gov

Furthermore, studies on synthetic analogs have shown that different epimers can possess distinct biological profiles. nih.gov The fact that different stereoisomers are produced and may have unique activities highlights the need for stereoselective synthesis of the various potential epimers of this compound. acs.orgcapes.gov.br Only by isolating or synthesizing each stereoisomer and testing it individually can researchers fully explore the stereochemical determinants of its biological activity, or lack thereof. This exploration is essential to determine if specific isomers have unique roles or if the compound is purely a collection of inactive degradation products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 23,25-Dihydroxy-24-oxovitamin D3 in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for simultaneous quantification of vitamin D metabolites, including this compound, in serum, cerebrospinal fluid, and tissues. Key steps include derivatization with DMEQ-TAD to enhance sensitivity and specificity . Fluorometric assays are also viable but require rigorous validation due to potential cross-reactivity with structurally similar metabolites .

Q. What is the metabolic origin of this compound, and how is it synthesized?

- Methodological Answer : This metabolite is produced via hydroxylation and oxidation of 24(R),25-dihydroxyvitamin D3 in renal tissues. Key steps include:

- Step 1 : 25-Hydroxyvitamin D3 → 24(R),25-dihydroxyvitamin D3 (via 24-hydroxylase).

- Step 2 : Oxidation at C-24 to form 25-hydroxy-24-oxovitamin D3.

- Step 3 : Hydroxylation at C-23 to yield this compound .

Experimental validation requires kidney homogenate incubations, followed by purification via column chromatography and identification using UV/IR spectroscopy, NMR, and mass spectrometry .

Q. How does renal function (eGFR) influence circulating levels of this compound?

- Methodological Answer : Reduced eGFR correlates with lower 24,25(OH)₂D₃ levels due to impaired renal hydroxylation. In cohort studies (n=9,596), linear regression models adjusted for eGFR showed a slope of 0.43 (95% CI: 0.40–0.46) for 24,25(OH)₂D₃ per 10 ng/mL increase in 25(OH)D₃. Researchers should stratify analyses by eGFR and exclude dialysis patients to avoid confounding .

Advanced Research Questions

Q. How do interspecies differences in this compound activity impact translational research?

- Methodological Answer : Biological activity varies significantly across species. For example:

- Chicks : No calcium transport activity at 5.3 nmol doses .

- Bovine parathyroid cells : The metabolite 1α,23(S),25-trihydroxy-24-oxovitamin D3 suppresses PTH secretion at 10⁻¹² M, equaling 1α,25(OH)₂D₃ potency .

- Rats : 25-hydroxy-24-oxovitamin D3 enhances intestinal calcium transport comparably to 24,25(OH)₂D₃ .

Researchers must validate activity in target species and use structural analogs (e.g., C-23 epimers) to probe stereochemical determinants .

Q. How can conflicting data on the biphasic relationship between vitamin D3 and 25(OH)D3 inform experimental dosing?

- Methodological Answer : At physiologic doses (<4,000 IU/day), 25-hydroxylation is rapid (exponential phase: Y = 87.81[1-exp(-0.468X)]). Supraphysiologic doses (>10,000 IU/day) saturate hepatic enzymes, leading to linear accumulation of native vitamin D3 in adipose tissue. Experimental designs should:

- Use low doses for steady-state 25(OH)D₃ studies.

- Monitor adipose storage in high-dose interventions via serial serum vitamin D3 measurements .

Q. What advanced techniques resolve contradictions in metabolite receptor affinity versus biological activity?

- Methodological Answer : Despite 1α,23(S),25-trihydroxy-24-oxovitamin D3 having 10-fold lower vitamin D receptor (VDR) affinity than 1α,25(OH)₂D₃, it suppresses PTH secretion equivalently. To investigate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.